

In-depth review of Roblitinib scientific literature

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An In-depth Technical Guide to **Roblitinib** (FGF401)

Executive Summary

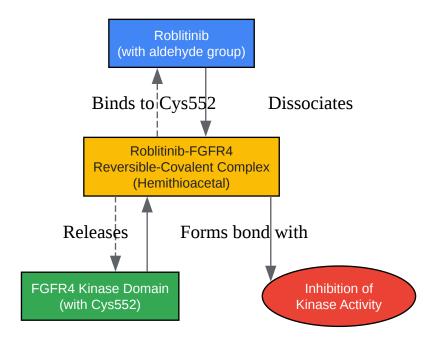
Roblitinib (also known as FGF401) is a pioneering, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It operates through a unique reversible-covalent mechanism, targeting a specific cysteine residue within the kinase domain of FGFR4. [1][3] This targeted approach has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials, particularly for hepatocellular carcinoma (HCC) and other solid tumors characterized by an activated FGF19-FGFR4 signaling pathway. [3] This document provides a comprehensive review of the scientific literature on **Roblitinib**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental methodologies.

Mechanism of Action

Roblitinib is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM in cell-free assays.[1][2] Its selectivity is a key feature, showing at least a 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases.[1]

The mechanism of inhibition is distinguished by the formation of a reversible-covalent bond with cysteine 552 (Cys552), a poorly-conserved residue located in the ATP-binding site of the FGFR4 kinase domain.[4] This interaction is mediated by an aldehyde group on the **Roblitinib** molecule, which forms a hemithioacetal with the cysteine residue.[4] This reversible nature is a critical aspect of its design, intended to provide sustained target engagement while potentially mitigating off-target effects.





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Caption: Reversible-covalent inhibition mechanism of **Roblitinib** with FGFR4.

The FGF19-FGFR4 Signaling Pathway

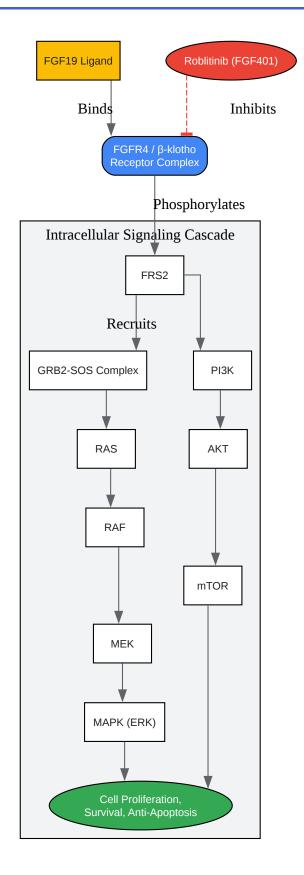
The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of HCCs.[5][6][7] The pathway is activated when the ligand, FGF19, binds to the receptor complex formed by FGFR4 and its co-receptor, β-klotho.[6] This binding event triggers the dimerization and autophosphorylation of the intracellular kinase domains of FGFR4.

Activated FGFR4 then phosphorylates key downstream effector proteins, primarily the FGF receptor substrate 2 (FRS2).[5][6] Phosphorylated FRS2 acts as a docking site for adaptor proteins, such as Growth factor receptor-bound protein 2 (GRB2), which in turn recruits Son of Sevenless (SOS).[5][6] This cascade leads to the activation of two major signaling pathways:[5] [6][8]

- RAS-RAF-MEK-MAPK Pathway: Promotes cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: Inhibits apoptosis and supports cell survival.

By selectively inhibiting FGFR4, **Roblitinib** effectively blocks these downstream signals, leading to reduced tumor cell proliferation and survival.[1]





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Caption: The FGF19-FGFR4 signaling cascade and the point of inhibition by Roblitinib.



Preclinical Data In Vitro Potency

Roblitinib has demonstrated potent anti-proliferative effects in HCC cell lines that are dependent on the FGF19-FGFR4 pathway. In contrast, cell lines lacking this dependency are not significantly affected.[2]

Cell Line	Description	IC50 (nM)
Нер3В	FGF19/FGFR4 Dependent	9
JHH7	FGF19/FGFR4 Dependent	9
HUH7	FGF19/FGFR4 Dependent	12
HEPG2	FGF19/FGFR4 Independent	>10,000
JHH	FGF19/FGFR4 Independent	>10,000
Table 1: In Vitro Inhibitory		

Table 1: In Vitro Inhibitory

Activity of Roblitinib in HCC

Cell Lines[2]

In Vivo Pharmacokinetics and Efficacy

Roblitinib exhibits good oral pharmacokinetic properties.[1] Studies in animal models have demonstrated its ability to inhibit tumor growth in a dose-dependent manner.[1][3]



Animal Model	Route	Dose	T1/2 (h)	CL (mL/min·kg)	Vss (L/kg)
Male C57BL/6 Mice	IV	1 mg/kg	1.4	28	2.3
РО	3 mg/kg	-	-	-	
Male SD Rats	IV	0.5 mg/kg	4.4	19	3.9
РО	3 mg/kg	-	-	-	
Table 2: Pharmacokin					-

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Parameters

of Roblitinib

in Preclinical

Models[2]

In a Hep3B xenograft model, a 30 mg/kg dose of **Roblitinib** administered twice daily (b.i.d.) achieved the maximal level of tumor growth inhibition.[2] A dose of 10 mg/kg was sufficient to control tumor growth to the level of stasis.[2]

Clinical Development

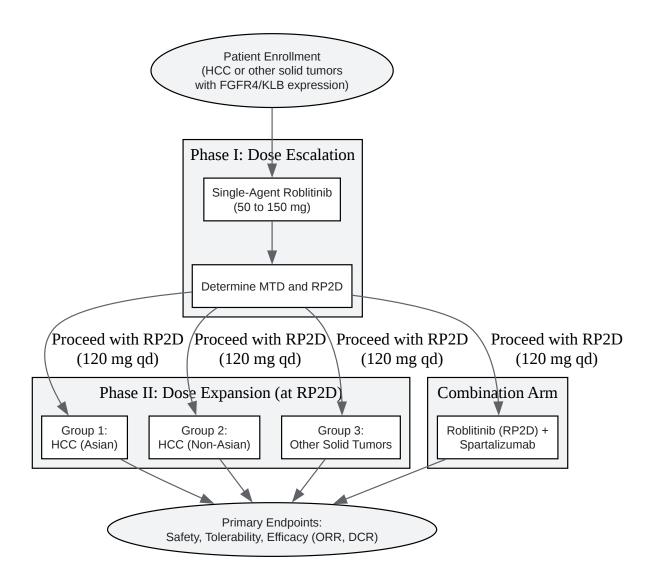
The primary clinical investigation of **Roblitinib** has been the first-in-human Phase I/II study, NCT02325739, which evaluated its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[9][10]

Study Design

- Phase I: Dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10]
- Phase II: Expansion cohorts to evaluate the anti-tumor activity of single-agent Roblitinib in patients with HCC (Asian and non-Asian cohorts) and other solid tumors with positive FGFR4 and KLB expression.[10]



 Combination Arm: Evaluated Roblitinib in combination with the anti-PD-1 antibody spartalizumab.[3][9]



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Caption: Simplified workflow of the NCT02325739 Phase I/II clinical trial.

Clinical Results

The RP2D for single-agent **Roblitinib** was established as 120 mg once daily (qd).[9][11]



Parameter	Result		
Safety (Single Agent)			
Most Frequent AEs	Diarrhea (73.8%), Increased AST (47.5%), Increased ALT (43.8%)		
Grade 3 Dose-Limiting Toxicities (DLTs)	Increased transaminases (n=4), Increased blood bilirubin (n=2)		
Efficacy (HCC Patients, n=53)			
Overall Response (OR)	8%		
Stable Disease (SD)	53%		
Median Time-to-Progression	4.1 months		
Combination Therapy (with Spartalizumab)			
RP2D	Roblitinib 120 mg qd + Spartalizumab 300 mg Q3W		
Objective Responses	2 Partial Responses (PR) reported in the cohort of 12 patients		
Table 3: Summary of Key Clinical Findings from the NCT02325739 Study[9][11][12]			

Combination studies with other checkpoint inhibitors, such as pembrolizumab, have also been conducted.[13] Additionally, preclinical data provide a strong rationale for exploring combinations with mTOR inhibitors, like everolimus, which have shown synergistic effects in suppressing tumor cell proliferation and promoting apoptosis.[14]

Experimental Protocols & Methodologies Pharmacodynamic Biomarker Analysis

In clinical trials, several blood-based biomarkers were monitored to confirm target engagement and understand the pharmacodynamic effects of **Roblitinib**.[3]

FGF19 Quantification:



- Method: Capture-Enzyme-Linked Immunosorbent Assay (ELISA).
- Details: Serum samples were analyzed using a commercially available ELISA kit (R&D Systems, Cat. No. DF1900). The assay has a lower limit of quantification (LLOQ) of 27.2 pg/mL and an upper limit of quantification (ULOQ) of 1096.3 pg/mL.[3]
- 7α-Hydroxy-4-cholesten-3-one (C4) Quantification:
 - Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
 - Details: This method provides high sensitivity and specificity for the quantification of C4, a downstream marker of bile acid synthesis which is regulated by the FGF19-FGFR4 pathway.[3]
- Total Bile Acids Measurement:
 - Method: Colorimetric enzymatic assay.
 - Details: A commercially available assay (Diazyme) was used to measure the total concentration of bile acids in serum samples.[3]

An increase in the circulating levels of FGF19, C4, and total bile acids served as confirmation of effective FGFR4 inhibition by **Roblitinib**.[9][12]

Conclusion and Future Perspectives

Roblitinib is a highly selective, reversible-covalent inhibitor of FGFR4 that has shown a manageable safety profile and preliminary signs of clinical efficacy in patients with tumors driven by the FGF19-FGFR4 signaling pathway.[3] The robust preclinical data and the detailed characterization in its first-in-human trial provide a strong foundation for its continued development.

Future strategies will likely focus on refining patient selection through biomarker strategies, such as screening for high FGF19 expression, to maximize clinical benefit.[13] Furthermore, combination therapies that target complementary pathways or overcome resistance mechanisms, such as combining **Roblitinib** with immune checkpoint inhibitors or mTOR



inhibitors, represent a promising avenue for improving outcomes in patients with hepatocellular carcinoma and other challenging solid tumors.[13][14]

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